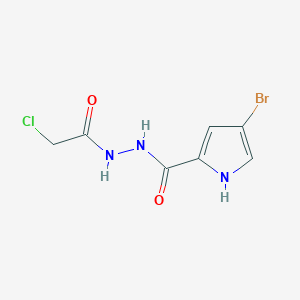
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide, also known as BCPH, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BCPH is a pyrrole derivative that has been synthesized through a multi-step process, which involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate, followed by acetylation with chloroacetyl chloride.
Applications De Recherche Scientifique
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been studied for its potential applications in drug discovery and development, particularly in the field of cancer research. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to the arrest of the cell cycle and ultimately, cell death. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to disrupt microtubule organization and induce the formation of abnormal mitotic spindles, which can further contribute to cell death.
Biochemical and Physiological Effects
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide in lab experiments is its high potency and selectivity for cancer cells. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide and its potential side effects.
Orientations Futures
There are several future directions for research on 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide, which could increase the yield and purity of the compound. Another area of interest is the optimization of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide for use in cancer therapy, including the development of more water-soluble formulations and the evaluation of its efficacy in animal models. Additionally, more research is needed to fully understand the mechanism of action of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide and its potential applications in other areas of medicine, such as antibacterial therapy and anti-inflammatory therapy.
Conclusion
In conclusion, 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is a synthetic compound that has gained attention for its potential applications in drug discovery and development. 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have anti-inflammatory and antibacterial properties. While there are limitations to using 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide in lab experiments, there are several future directions for research on this compound, including the optimization of its efficacy and the evaluation of its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with thionyl chloride and hydrazine hydrate to form 4-bromo-N'-(hydrazinecarbonyl)-1H-pyrrole-2-carboxamide. This intermediate is then acetylated with chloroacetyl chloride to yield 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide. The overall yield of 4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is around 40%, and the purity of the compound can be confirmed by NMR and HPLC analysis.
Propriétés
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOVSGSDWEYER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

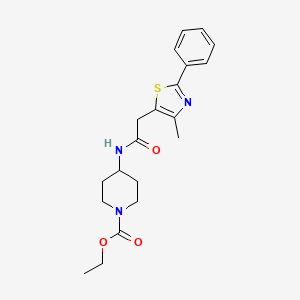
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)
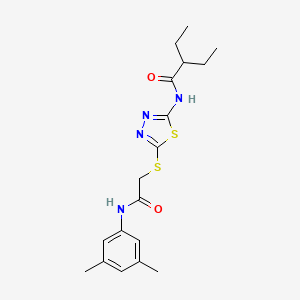
![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

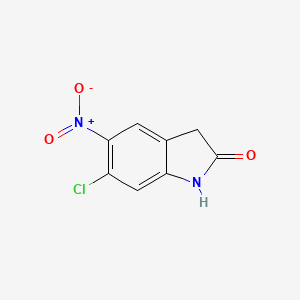
![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)


![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)
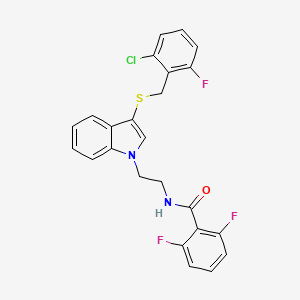
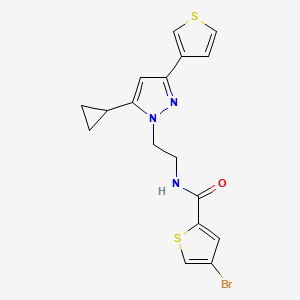
![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)